3,6-Dichloro-2-hydroxypyridine
Description
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Properties
IUPAC Name |
3,6-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDKBDRRLFGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371074 | |
| Record name | 3,6-Dichloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57864-39-8 | |
| Record name | 3,6-Dichloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,6-Dichloro-2-hydroxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-hydroxypyridine, a halogenated pyridine derivative, represents a crucial building block in synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its unique electronic and structural features, arising from the interplay of the pyridine ring, hydroxyl group, and chlorine substituents, make it a versatile intermediate for the synthesis of a wide array of more complex molecules. The pyridine scaffold itself is a well-established pharmacophore, present in numerous approved drugs across various therapeutic areas, underscoring the significance of its derivatives in medicinal chemistry. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on insights relevant to drug discovery and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57864-39-8 | |
| Molecular Formula | C₅H₃Cl₂NO | |
| Molecular Weight | 163.99 g/mol | |
| Synonyms | 3,6-Dichloropyridin-2-ol | |
| Appearance | Off-white to light yellow powder (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone (predicted) | - |
It is important to note the tautomeric nature of 2-hydroxypyridines. This compound exists in equilibrium with its corresponding pyridone tautomer, 3,6-dichloro-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent and pH.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Reactivity
The synthesis of this compound is not widely documented in peer-reviewed journals but can be inferred from patent literature and general knowledge of pyridine chemistry. A common and logical synthetic route involves the selective hydrolysis of a more halogenated precursor, such as 2,3,6-trichloropyridine.
The rationale behind this approach lies in the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than those at the 3- and 6-positions due to the electronic influence of the ring nitrogen.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
The reactivity of this compound is characterized by the presence of multiple functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The chlorine atoms can be displaced by various nucleophiles under specific conditions, allowing for further functionalization of the pyridine ring. The pyridine nitrogen can also be protonated or alkylated. This multi-faceted reactivity makes it a valuable intermediate for creating a library of diverse compounds.
Applications in Drug Development
The pyridine nucleus is a cornerstone in medicinal chemistry, and its halogenated derivatives are particularly important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key starting material or intermediate in the synthesis of various biologically active molecules.
One notable connection is its potential role as a metabolite of the coccidiostat drug Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol). While not the direct precursor, the structural similarity and the metabolic pathways of related compounds suggest that understanding the chemistry of dichlorinated hydroxypyridines is relevant to toxicology and drug metabolism studies.
The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. They can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at the active site of a biological target.
Experimental Protocol: Synthesis of this compound
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the hydrolysis of 2,3,6-trichloropyridine. This protocol should be adapted and optimized under appropriate laboratory safety conditions.
Materials:
-
2,3,6-Trichloropyridine
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3,6-trichloropyridine in an aqueous solution of sodium hydroxide (e.g., 2 M). The molar ratio of NaOH to the starting material should be slightly in excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the hydroxypyridine and cause it to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group. A broad singlet corresponding to the hydroxyl proton would also be expected, the position of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the hydroxyl group would be significantly deshielded, appearing at a higher chemical shift. The carbons bonded to the chlorine atoms would also be deshielded compared to unsubstituted pyridine.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 163, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation would likely involve the loss of HCl or CO.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching bands in the lower frequency region (typically below 800 cm⁻¹).
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the data for related chlorinated pyridines, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be harmful if swallowed, and may cause skin and eye irritation.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move the person into fresh air.
Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available precursors and its versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. While a comprehensive dataset for this specific molecule is still emerging, by leveraging knowledge of related compounds, researchers can effectively and safely utilize this compound in their synthetic endeavors. Further investigation into its biological activity and the development of more efficient and scalable synthetic routes will undoubtedly expand its role in medicinal chemistry.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,6-dichloro-2-hydroxypyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,6-dichloro-2-hydroxypyridine. Central to this analysis is the concept of tautomerism, where the molecule exists in equilibrium between its 2-hydroxypyridine and 2-pyridone forms. We will explore the causality behind the observed chemical shifts and coupling constants, grounding the interpretation in the fundamental principles of substituent effects and molecular structure. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data for this and similar heterocyclic systems, ensuring both accuracy and reproducibility for researchers in drug discovery and chemical sciences.
Introduction: The Structural Complexity of this compound
This compound (C₅H₃Cl₂NO) is a substituted pyridine derivative of interest in synthetic chemistry and materials science. Its structural characterization is not trivial due to the electronic effects of its substituents—two electron-withdrawing chlorine atoms and an oxygen-bearing group at the C2 position. The most critical aspect of its structure is the prototropic tautomerism between the enol-like 2-hydroxypyridine form and the keto-like 2-pyridone form. This equilibrium is highly sensitive to the molecular environment, particularly the solvent, and profoundly influences the resulting NMR spectra.[1] Understanding this dynamic is key to accurately interpreting the spectral data.
NMR spectroscopy provides a direct window into the electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus, making it the premier tool for identifying the dominant tautomeric form and confirming the molecular structure.[2][3]
The 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium
The core of understanding the NMR spectrum of this molecule lies in recognizing its two tautomeric forms. The equilibrium between 2-hydroxypyridine and 2-pyridone is a well-documented phenomenon.[4][5] For the subject compound, this equilibrium is between This compound (the 'enol' form) and 3,6-dichloro-1H-pyridin-2-one (the 'keto' or 'pyridone' form).
In most cases, including in the solid state and in polar solvents, the equilibrium heavily favors the pyridone form due to its greater stability, which is enhanced by intermolecular hydrogen bonding.[1][4] The pyridone form, while having a carbonyl group, can still exhibit aromatic character through delocalization of the nitrogen lone pair.[4]
Caption: Tautomeric equilibrium of the title compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons. Assuming the dominant pyridone tautomer, we expect to see three signals: two from the aromatic ring (C4-H and C5-H) and one from the N-H proton.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Field Insights |
| N-H | 12.0 - 14.0 | Broad Singlet (br s) | N/A | This proton is acidic and subject to chemical exchange. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it participates in hydrogen bonding, leading to significant deshielding and a downfield shift. |
| C4-H | 7.4 - 7.8 | Doublet (d) | JH4-H5 ≈ 8-9 Hz | This proton is ortho to the C5-H and meta to the electron-withdrawing C=O group and the C3-Cl. The combined deshielding effects of the chlorine atoms and the pyridone ring system shift this proton downfield. |
| C5-H | 6.8 - 7.2 | Doublet (d) | JH4-H5 ≈ 8-9 Hz | This proton is ortho to the C4-H and the C6-Cl. It is expected to be upfield relative to C4-H due to being further from the C3-Cl and the carbonyl group. The coupling to C4-H results in a doublet with an identical coupling constant. |
Causality Behind the Chemical Shifts: The chemical shift (δ) is determined by the local electron density around a proton.[2]
-
Deshielding: The two chlorine atoms are highly electronegative and withdraw electron density from the pyridine ring through the inductive effect. This reduces the shielding of the ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted 2-pyridone.
-
Anisotropy: The C=O group in the pyridone form exhibits magnetic anisotropy, which further deshields adjacent protons.
-
Coupling: The two protons on the ring (H4 and H5) are on adjacent carbons. Their electron spins interact, leading to signal splitting (spin-spin coupling). The magnitude of the coupling constant (J), typically 8-9 Hz, is characteristic of ortho-coupling in a six-membered ring system.
Analysis of the ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment. For 3,6-dichloro-1H-pyridin-2-one, all five carbon atoms of the ring are in distinct chemical environments and should therefore produce five separate signals.[6]
| Assignment | Predicted δ (ppm) | Rationale & Field Insights |
| C2 | 158 - 165 | This is the carbonyl carbon (C=O). Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen and the nature of the double bond, causing them to appear far downfield.[7] |
| C6 | 140 - 145 | This carbon is attached to a chlorine atom and is adjacent to the ring nitrogen. The electronegative chlorine and nitrogen atoms strongly deshield this carbon, placing it significantly downfield. |
| C4 | 135 - 140 | This is a methine (C-H) carbon. Its chemical shift is influenced by the adjacent C3-Cl and C5-H. It is generally found in the typical range for sp² carbons in heteroaromatic systems. |
| C3 | 120 - 125 | This carbon is attached to a chlorine atom and is adjacent to the carbonyl carbon. The combined electron-withdrawing effects place it in this region. |
| C5 | 110 - 115 | This is a methine (C-H) carbon adjacent to the C6-Cl. It is typically the most shielded of the ring carbons (excluding the carbonyl), appearing furthest upfield. |
Expert Insights from Substituent Effects: The prediction of ¹³C chemical shifts relies on understanding Substituent Chemical Shift (SCS) effects.[8]
-
Carbonyl Group (C2): The most downfield signal is unambiguously the carbonyl carbon, a key marker for the pyridone tautomer.[7]
-
Carbons Bonded to Chlorine (C3, C6): Electronegative substituents like chlorine cause a significant downfield shift (deshielding) for the carbon they are attached to (the ipso-carbon).
-
DEPT Experiments: To definitively distinguish between the carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment would show positive signals for CH carbons (C4, C5) and no signals for quaternary carbons (C2, C3, C6), thus confirming their assignments.
A Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be self-validating by incorporating steps that confirm sample integrity and optimize spectral quality.
Caption: Recommended workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation (Trustworthiness Pillar):
-
Analyte Mass: Weigh approximately 10-20 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound.[9]
-
Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton peak does not typically overlap with analyte signals. The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a small vial. Gentle warming or vortexing can aid dissolution.[9]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral quality (specifically, shimming).[9] The final sample height should be 4-5 cm.[10]
-
-
Spectrometer Setup and Data Acquisition (Expertise Pillar):
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve narrow, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
A pulse angle of 45° is a good compromise between signal intensity and quantitative accuracy for routine spectra.[11]
-
Set an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds. This ensures that most protons have time to relax back to equilibrium between pulses.[11]
-
-
¹³C Spectrum Acquisition:
-
-
Data Processing and Structural Validation:
-
Standard Processing: Apply Fourier transformation, automatic or manual phase correction, and baseline correction to the raw data (FID).
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.
-
Cross-Validation: For unambiguous assignment, 2D NMR experiments are the gold standard.[14][15]
-
COSY (Correlation Spectroscopy): Will show a cross-peak between the signals for H4 and H5, confirming their scalar coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon to which it is directly attached (H4 to C4, H5 to C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away, allowing for the complete assembly of the molecular skeleton. For example, the N-H proton should show a correlation to C2 and C6.
-
-
Conclusion
The NMR spectra of this compound are dictated by its existence predominantly in the 3,6-dichloro-1H-pyridin-2-one tautomeric form. The ¹H spectrum is characterized by two coupled doublets in the aromatic region and a broad, downfield N-H signal. The ¹³C spectrum displays five distinct signals, with the downfield carbonyl resonance at C2 serving as a definitive marker for the pyridone structure. The interpretation of these spectra is firmly rooted in the principles of substituent-induced chemical shifts, where the electron-withdrawing nature of the chlorine atoms and the electronic structure of the pyridone ring are the dominant influences. By following the detailed experimental protocol outlined, researchers can reliably acquire and interpret high-quality NMR data, enabling confident structural elucidation for this and related heterocyclic systems.
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Tundis, A., et al. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. Retrieved from [Link]
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St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
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Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
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ResearchGate. (2005, January 31). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 3,6-dichloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dichloro-2-hydroxypyridine, a halogenated pyridine derivative, is a molecule of significant interest in various fields, including agrochemicals and pharmaceuticals, often as a metabolite or an intermediate in chemical synthesis. Its accurate identification and quantification are crucial for regulatory compliance, environmental monitoring, and understanding metabolic pathways. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the characterization of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, fragmentation behavior, and data interpretation strategies.
Core Principles of Mass Spectrometry for Chlorinated Pyridines
The mass spectrometric analysis of any compound hinges on three fundamental stages: ionization, mass analysis, and detection. For a molecule like this compound, the choice of ionization method is paramount and largely dictated by the analytical approach, be it Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS, ESI generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[1] For this compound, ESI can produce protonated molecules, [M+H]⁺, in the positive ion mode or deprotonated molecules, [M-H]⁻, in the negative ion mode. The choice between positive and negative ion mode will depend on the pH of the mobile phase and the proton affinity of the analyte. Given the acidic nature of the hydroxyl group, negative ion mode is often more sensitive for phenolic compounds.
-
Electron Ionization (EI): This is a hard ionization technique typically coupled with GC. In EI, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation.[2] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification.
Tandem Mass Spectrometry (MS/MS): To enhance selectivity and aid in structural elucidation, tandem mass spectrometry (MS/MS) is invaluable.[3] In MS/MS, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique is instrumental in differentiating isomers and confirming the identity of a compound in complex matrices.
Sample Preparation Strategies
The goal of sample preparation is to extract this compound from its matrix and present it in a form suitable for mass spectrometric analysis.
| Parameter | LC-MS | GC-MS |
| Solvent | Methanol, Acetonitrile, Water (often with pH modifiers like formic acid or ammonium acetate)[4] | Acetone, Hexane, Dichloromethane[5] |
| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability. Silylation reagents like N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) are commonly used.[5] |
| Cleanup | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used for complex matrices. | LLE followed by drying with anhydrous sodium sulfate is a common approach.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for the analysis of polar and semi-polar compounds like this compound, offering high throughput and sensitivity.[6]
Detailed LC-MS/MS Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is a suitable choice.[4]
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[4]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Scan Mode: Full scan to identify the [M-H]⁻ ion, followed by product ion scan of the precursor ion for fragmentation analysis.
-
Expected [M-H]⁻ Ion and Proposed Fragmentation
The monoisotopic mass of this compound (C₅H₃Cl₂NO) is approximately 162.95 Da. In negative ion mode ESI, the expected deprotonated molecule [M-H]⁻ will have an m/z of approximately 161.94. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at m/z 161.94 (M), 163.94 (M+2), and 165.94 (M+4) with relative intensities of approximately 100:65:10.
The fragmentation of the [M-H]⁻ ion is likely to proceed through the loss of chlorine and carbon monoxide.
Caption: Proposed fragmentation of [M-H]⁻ for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and highly reproducible mass spectra.[7] However, the presence of a hydroxyl group in this compound necessitates derivatization to improve its volatility and prevent peak tailing.
Detailed GC-MS Protocol
-
Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent such as N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., ethyl acetate).[5]
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Detection (Electron Ionization):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Expected Molecular Ion and Fragmentation
After derivatization with MTBSTFA, the molecular weight of the resulting silylated compound will increase significantly. The molecular ion (M⁺) will be observed, along with characteristic fragment ions. The fragmentation is expected to be driven by the loss of the tert-butyl group and subsequent cleavages of the pyridine ring. The isotopic signature of the two chlorine atoms will be a key diagnostic feature.
Caption: General fragmentation scheme for TBDMS-derivatized this compound.
Data Interpretation and Troubleshooting
-
Isotopic Pattern: The presence of two chlorine atoms is a powerful diagnostic tool. Look for the characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 100:65:10.
-
Common Adducts: In ESI, be aware of potential adduct formation with sodium ([M+Na]⁺) or other cations present in the mobile phase or sample.[8]
-
Troubleshooting:
-
Poor Sensitivity: Optimize ionization source parameters, check mobile phase composition, and consider derivatization for GC-MS.
-
Peak Tailing (GC-MS): Ensure complete derivatization and check for active sites in the GC system.
-
Matrix Effects (LC-MS): Employ stable isotope-labeled internal standards and optimize sample cleanup procedures to mitigate ion suppression or enhancement.
-
Summary and Future Perspectives
The mass spectrometric analysis of this compound is readily achievable with both LC-MS and GC-MS techniques. The choice of method will depend on the specific analytical requirements, including sensitivity, selectivity, and sample matrix. Future advancements in high-resolution mass spectrometry and ion mobility will further enhance the ability to characterize and quantify this and other related compounds in increasingly complex samples.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]
- Kralj, B., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 225-233.
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Logue, B. A., et al. (2024). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Chromatography B, 1230, 124042. [Link]
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Hu, J., et al. (2014). Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from chlorpyrifos degradation by strain Hu-01. ResearchGate. [Link]
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Cleeren, F., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 53(12), 2919–2932. [Link]
- Vasanthakumar, S., Dineshkumar, G., & Jayaseelan, K. (2019). Phytochemical Screening, GC-MS Analysis and Antibacterial Evaluation of Ethanolic Leaves Extract of Avicennia marina. Journal of Drug Delivery and Therapeutics, 9(4-A), 145–150.
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dos Santos, A. P. B., et al. (2020). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]
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Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 149–153. [Link]
- Hail, M. E. (2007). Automated LC/MS Strategies for High-Throughput and Detailed Analysis of Oligonucleotides.
- LibreTexts. (n.d.). 2.1: Introduction to Mass Spectrometry.
- Raj, D. S., & Britto, A. J. D. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical Sciences and Research, 9(10), 4333-4338.
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Santa, T., & Fukushima, T. (2016). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 30(1), 104–122. [Link]
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.
- Olsson, A. O., et al. (2003). A semiautomated method for determination of 3,5,6-trichloro-2-pyridinol in human urine using a Zymate XP laboratory robot with quantitative derivatization and gas chromatography-negative ion chemical ionization mass spectrometry. Journal of analytical toxicology, 27(4), 213–218.
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
MassBank. (2014, January 14). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]
- He, K., et al. (2019). High-resolution elemental mass spectrometry using LC-ICP-nanospray-Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. Analytical and bioanalytical chemistry, 411(19), 4561–4571.
- Chen, H. (2012). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 256(15-16), 1599-1616.
- Suganthi, A., & Ravi, T. K. (2021). GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes.
-
Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of mass spectrometry : JMS, 39(12), 1438–1451. [Link]
-
Olsson, A. O., et al. (2004). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 18(21), 2629–2635. [Link]
-
Wang, D., et al. (2018). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... ResearchGate. [Link]
- Wikipedia. (n.d.). Polylactic acid.
-
FooDB. (2010, April 8). Showing Compound 3,5,6-Trichloro-2-pyridinol (FDB019509). Retrieved from [Link]
- Li, Y., et al. (2014). Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Food Science, 35(12), 195-198.
-
Logue, B. A., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1230, 124042. [Link]
-
Singh, B., et al. (2019). Mass spectra of 3,5,6-Trichloro-2-pyridinol (TCP) produced from... ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 3,6-dichloro-2-hydroxypyridine in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3,6-dichloro-2-hydroxypyridine. Recognizing the current scarcity of published experimental data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding its anticipated solubility. This is achieved through an analysis of its physicochemical properties, a comparative study of structurally analogous compounds, and a detailed, field-proven protocol for the empirical determination of its solubility in various common solvents.
Introduction to this compound
This compound (CAS No. 57864-39-8) is a halogenated pyridine derivative with the chemical formula C₅H₃Cl₂NO.[1] Its structure, featuring two chlorine atoms and a hydroxyl group on the pyridine ring, suggests a compound with distinct chemical properties that are of interest in various fields, including pharmaceutical and agrochemical research. The interplay of the electron-withdrawing chlorine atoms and the hydrogen-bonding capable hydroxyl group is expected to significantly influence its solubility profile.
A critical aspect of 2-hydroxypyridine derivatives is the potential for tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This equilibrium can be influenced by the solvent environment, with polar solvents often favoring the pyridone tautomer.[2] This phenomenon will have a profound impact on the solubility of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57864-39-8 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
Due to the absence of experimentally determined values for key solubility-governing parameters such as pKa, logP, and melting point, a comparative analysis with structurally related compounds is essential for a preliminary assessment.
Comparative Analysis with Structurally Related Pyridine Derivatives
To infer the potential solubility behavior of this compound, it is instructive to examine the properties of its structural analogs. The presence and position of chloro and hydroxyl substituents dramatically alter the physicochemical properties of the pyridine ring.
| Compound | Structure | Melting Point (°C) | pKa | Water Solubility | XLogP (Predicted) |
| 2-Hydroxypyridine | 105-107 | 11.65 | Soluble | -0.5 | |
| 3-Hydroxypyridine | 125-128 | 4.79, 8.75 | 32.26 g/L (20 °C) | 0.480 | |
| 2,6-Dichloropyridine | 83-86 | -3.02 (Predicted) | <1 g/L (20 °C) | 2.0 | |
| 6-Chloro-2-hydroxypyridine | 128-130 | Not Available | Not Available | Not Available |
Data sourced from various chemical suppliers and databases.[2][3][4][5]
Expert Insights:
-
Impact of Halogenation: The introduction of chlorine atoms, as seen in 2,6-dichloropyridine, generally increases hydrophobicity and is expected to decrease aqueous solubility. The predicted XLogP of 2.0 for 2,6-dichloropyridine, compared to the negative value for 2-hydroxypyridine, supports this trend.
-
Role of the Hydroxyl Group: The hydroxyl group in 2-hydroxypyridine and 3-hydroxypyridine contributes to their water solubility through hydrogen bonding. The tautomeric equilibrium in 2-hydroxypyridines, favoring the more polar pyridone form in aqueous media, further enhances water solubility.
-
Predicted Behavior of this compound: Based on these analogs, this compound is anticipated to have low aqueous solubility. The two chlorine atoms will likely impart significant hydrophobic character, while the 2-hydroxy group (and its pyridone tautomer) will provide some capacity for hydrogen bonding with polar solvents. Its solubility in organic solvents will be dependent on the polarity of the solvent, with better solubility expected in moderately polar to polar aprotic solvents that can interact with the pyridone tautomer.
Experimental Protocol for the Determination of Solubility
Given the lack of published data, a standardized experimental approach is crucial for accurately determining the solubility of this compound. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for solubility measurements.
Materials and Equipment
-
This compound (as a crystalline solid of known purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three replicate experiments.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.
Caption: Key factors influencing the solubility of this compound.
Expert Insights:
-
pH: The pKa of the hydroxyl group and the pyridine nitrogen will determine the ionization state of the molecule at different pH values. In aqueous solutions, adjusting the pH may significantly alter the solubility. Given the electron-withdrawing nature of the chlorine atoms, the pKa of the hydroxyl group is expected to be lower (more acidic) than that of unsubstituted 2-hydroxypyridine.
-
Solvent Polarity: As a molecule with both polar (hydroxyl/pyridone) and nonpolar (dichlorinated ring) regions, its solubility will be highest in solvents with a similar polarity profile ("like dissolves like").
-
Crystal Lattice Energy: A high melting point often correlates with high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This can lead to lower solubility. While the melting point of this compound is unknown, this will be a critical parameter to consider once determined.
Conclusion
While direct experimental solubility data for this compound is currently lacking in publicly accessible literature, a scientifically sound estimation of its behavior can be made through the analysis of its structure and comparison with related compounds. It is anticipated to have low aqueous solubility and a preference for polar aprotic to moderately polar organic solvents. This guide provides a detailed, actionable experimental protocol that enables researchers to accurately determine the solubility of this compound in a range of solvents, thereby generating the critical data needed for its application in drug development and other scientific endeavors. The provided framework for understanding the interplay of physicochemical properties will be invaluable in interpreting these future experimental results.
References
-
PubChem. (n.d.). 3,6-dichloro-N-hydroxypyridine-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Bio-active Scaffolds from 3,6-dichloro-2-hydroxypyridine
Introduction
3,6-dichloro-2-hydroxypyridine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure features multiple reactive sites that can be selectively functionalized to generate a diverse library of complex molecules. The presence of two chlorine atoms at positions C3 and C6 allows for iterative functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Furthermore, the 2-hydroxy-pyridine moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form, offering distinct reaction pathways for N- and O-functionalization.
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for the synthesis of key derivatives. The methodologies are explained with a focus on the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific drug discovery and development programs.
Chemical Profile and Strategic Reactivity
The synthetic utility of this compound stems from its distinct reactive centers. Understanding the interplay of these sites is crucial for designing selective transformations.
-
Tautomerism: The molecule exists as two tautomers: the 2-hydroxypyridine form and the 2-pyridone form. The pyridone form generally predominates in solution. This equilibrium is critical as it presents two different nucleophiles: the pyridone nitrogen and the hydroxyl oxygen. Reaction conditions can be tuned to favor alkylation or acylation at one site over the other.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.[1] The chlorine atoms at C3 and C6 serve as excellent leaving groups for SNAr reactions. The C6 position is generally more reactive towards nucleophiles due to electronic activation from the ring nitrogen (para-position).
-
Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bonds are amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Site-selectivity between the C3 and C6 positions can often be controlled through the judicious choice of catalyst, ligands, and reaction conditions.[3][4]
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most fundamental transformations for elaborating the this compound core. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen is essential for stabilizing this negatively charged intermediate, thereby facilitating the substitution.[5]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are ideal. They effectively solvate the cation of the base and the intermediate complex without interfering with the nucleophile.
-
Base: A non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA is required to deprotonate the nucleophile (e.g., an amine or alcohol) or to act as an acid scavenger for the HCl generated during the reaction. The choice of base can influence reactivity; for instance, Cs₂CO₃ is more soluble and often provides faster reaction rates.
-
Temperature: Elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy for the disruption of aromaticity in the first step of the mechanism.
Protocol 1.1: Regioselective Monosubstitution with an Amine at C6
This protocol details the selective displacement of the more reactive C6 chlorine with a primary or secondary amine.
Caption: Experimental workflow for selective C6 amination.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting pyridine.
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 6-amino-3-chloro-2-hydroxypyridine derivative.
| Nucleophile | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Benzylamine | 110 | 6 | 85-95 | Reaction is generally clean and high-yielding. |
| Morpholine | 120 | 8 | 80-90 | A common cyclic secondary amine used in drug discovery. |
| Aniline | 130 | 12 | 70-80 | Less nucleophilic; may require slightly higher temperatures. |
Part 2: N-Alkylation of the Pyridone Tautomer
The alkylation of the 2-pyridone tautomer can be directed to either the nitrogen or the exocyclic oxygen atom. N-alkylation is often the desired pathway for synthesizing many biologically active compounds. Achieving high selectivity for N-alkylation over O-alkylation is a common challenge that can be overcome by carefully selecting the reaction conditions.
Causality Behind Experimental Choices (N- vs. O-Alkylation):
-
N-Alkylation Favored: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom is a softer nucleophile than the oxygen atom. Softer electrophiles (like methyl iodide or benzyl bromide) will preferentially react at the nitrogen. Using a polar aprotic solvent (e.g., DMF, acetone) and a strong base that generates a "free" pyridone anion (e.g., NaH, K₂CO₃) promotes N-alkylation.[6][7]
-
O-Alkylation Favored: Harder electrophiles (e.g., dimethyl sulfate, silyl chlorides) tend to react at the harder oxygen nucleophile. Polar protic solvents (e.g., ethanol) that can hydrogen bond with the anion and the use of counterions like Ag⁺ that coordinate to the oxygen can also favor O-alkylation.
Caption: Factors influencing N- vs. O-alkylation selectivity.
Protocol 2.1: Selective N-Alkylation with an Alkyl Halide
This protocol describes a reliable method for the N-alkylation of the pyridone ring using sodium hydride as the base.
Step-by-Step Methodology:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve and a sodium pyridone salt will form.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-alkylated-3,6-dichloro-2-pyridone.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | 2 | >95 |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 85-95 |
| Ethyl Bromoacetate | NaH | THF | 0 to RT | 4 | 80-90 |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a robust platform for installing carbon-carbon and carbon-nitrogen bonds at the C3 and C6 positions, significantly expanding the accessible chemical space from the this compound scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for reaction success and selectivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often required to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Base: An inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ is essential, particularly in Suzuki couplings, to activate the boronic acid partner for transmetalation.
-
Regioselectivity: Cross-coupling reactions often show a preference for the more electron-deficient C6 position. However, selectivity can be ligand-controlled. For example, certain NHC ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines, challenging conventional reactivity patterns.[4]
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details the coupling of an arylboronic acid, preferentially at the C6 position.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the N-protected 3,6-dichloro-2-pyridone (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) via syringe. The concentration should be around 0.1 M.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to obtain the C6-arylated product.
Safety Precautions
-
This compound: This compound is an irritant.[8][9] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.
-
Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle with extreme care under an inert atmosphere. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Alkylating agents are often toxic and Lachrymatory. Always work in a well-ventilated fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8][10]
Conclusion
This compound is a privileged scaffold that offers multiple avenues for synthetic diversification. By understanding its inherent reactivity and applying the robust protocols detailed in this guide, researchers in drug development can efficiently generate novel libraries of substituted pyridones. The strategic application of nucleophilic aromatic substitution, selective N-alkylation, and modern cross-coupling chemistry provides a powerful and flexible toolkit for accessing new chemical entities with significant therapeutic potential.
References
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-
MDPI. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives". . [Link]
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ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development". pubs.acs.org. [Link]
-
ResearchGate. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF". . [Link]
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YouTube. "(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.". . [Link]
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PubMed. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides". pubmed.ncbi.nlm.nih.gov. [Link]
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Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions". chem.libretexts.org. [Link]
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YouTube. "nucleophilic aromatic substitutions". . [Link]
-
NIH. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". . [Link]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3,6-dichloro-2-hydroxypyridine
An in-depth guide to navigating the challenges of purifying 3,6-dichloro-2-hydroxypyridine through recrystallization.
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, experience-driven resource for the successful purification of this compound. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and optimize your outcomes.
Understanding the Compound: Physicochemical Properties
Before any purification attempt, a thorough understanding of the compound's properties is crucial. This compound exists in a tautomeric equilibrium with its pyridone form, 3,6-dichloro-2(1H)-pyridone. This equilibrium can influence its solubility and crystalline behavior.
| Property | Value | Source |
| Chemical Name | This compound | Synblock[1] |
| Synonyms | 3,6-Dichloropyridin-2-ol | Synblock[1] |
| CAS Number | 57864-39-8 | Synblock[1] |
| Molecular Formula | C₅H₃Cl₂NO | Synblock[1] |
| Molecular Weight | 163.99 g/mol | Synblock[1] |
| Appearance | Typically a solid | General Knowledge |
| Melting Point | Not specified in search results | - |
The Cornerstone of Success: Solvent Selection
The choice of solvent is the single most critical factor in a successful recrystallization.[2] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for purification.[3]
Key Principles for Solvent Selection:
-
Solubility Profile : The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Inertness : The solvent must not react with the compound.[2]
-
Volatility : The solvent should be volatile enough to be easily removed from the purified crystals.[2]
-
Impurity Profile : The solvent should either leave impurities completely insoluble (to be filtered out hot) or keep them fully dissolved when the desired compound crystallizes upon cooling.
Recommended Solvents for Screening:
| Solvent Class | Example(s) | Rationale & Considerations |
| Alcohols | Ethanol, Isopropanol | Often effective for polar compounds. An ethanol/water mixture can be a powerful tool, where water acts as an anti-solvent.[5] |
| Aromatic Hydrocarbons | Toluene | Good for moderately polar compounds. Toluene has been used to recrystallize related pyridine derivatives.[6] |
| Alkanes | Hexane, Heptane | Typically used for non-polar compounds or as the anti-solvent in a two-solvent system.[5] |
| Water | H₂O | May be a suitable co-solvent with a miscible organic solvent like ethanol to fine-tune solubility. |
Standardized Experimental Protocol
This protocol provides a robust baseline methodology. Always begin with a small-scale trial to confirm your chosen solvent system before committing the bulk of your material.
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat your chosen solvent in a separate beaker. Add the hot solvent portion-wise to the flask containing the solid, with stirring and heating, until the compound just dissolves.[8] Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal.[10] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-heated stemless or short-stemmed funnel and a fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[10] This step is crucial for removing insoluble contaminants.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities. Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the precipitation of the product.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum, followed by drying in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides a logical framework for diagnosing and solving the most frequent problems.
Troubleshooting Workflow
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Q&A Troubleshooting:
Question: My compound has separated as an oil instead of forming crystals. What should I do?
-
Answer: This phenomenon, known as "oiling out," is a common issue.
-
Probable Cause 1: The boiling point of your solvent may be higher than the melting point of your compound, causing it to liquefy before it can crystallize.[9][11]
-
Probable Cause 2: The solution is too concentrated, or significant impurities are present, depressing the melting point.[11]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation. Now, allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. If oiling persists, try vigorously scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation of crystals rather than oil droplets.[5][9][11]
-
Question: After cooling my solution, even in an ice bath, no crystals have formed. Why?
-
Answer: This indicates one of two likely scenarios.
-
Probable Cause 1: You have used too much solvent, and the solution is not saturated at the lower temperature.[5][9]
-
Probable Cause 2: The solution is supersaturated, a metastable state where crystallization has not been initiated.[9]
-
Solution: For an unsaturated solution, gently heat the flask to evaporate a portion of the solvent and increase the concentration, then attempt to cool it again.[5][9] For a supersaturated solution, try to induce crystallization by adding a "seed crystal" of the pure compound. If no seed crystal is available, scratch the inner surface of the flask at the meniscus with a glass rod.[5][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Question: My final yield of pure crystals is very low. How can I improve it?
-
Answer: Low recovery is a frustrating but correctable problem.
-
Probable Cause 1: The most common reason is the use of an excessive amount of solvent during the initial dissolution step.
-
Probable Cause 2: Insufficient cooling time or not using a low enough temperature (i.e., an ice bath) will leave a significant amount of the product dissolved in the mother liquor.
-
Probable Cause 3: Using too much cold solvent to wash the crystals during the final filtration step can redissolve a portion of your product.
-
Solution: Always strive to use the minimum amount of hot solvent for dissolution. Ensure the solution is cooled thoroughly in an ice bath for at least 15-20 minutes before filtering. When washing the collected crystals, use only a very small amount of ice-cold solvent.
-
Question: My product is crashing out in the filter funnel during hot filtration. What's happening?
-
Answer: This is called premature crystallization.
-
Probable Cause: The funnel and receiving flask are cold, causing the saturated solution to cool and crystallize upon contact, clogging the filter paper.[10]
-
Solution: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[10] Crucially, pre-heat both the funnel and the receiving Erlenmeyer flask in an oven or by allowing them to sit in the steam from a steam bath before filtering.[10] Filtering the solution in smaller, quick portions can also help maintain the temperature.[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
-
A1: The most straightforward method is to measure the melting point. A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q2: What are the likely impurities in my crude this compound?
-
A2: Impurities will depend on the synthetic route. Common precursors to dichloropyridine compounds include other chlorinated pyridines, such as 2,3,6-trichloropyridine.[7] Therefore, unreacted starting materials or regioisomers from the chlorination process are potential impurities.
Q3: Is it better to use a single solvent or a mixed-solvent system?
-
A3: Both have their merits. A single solvent is simpler. However, a mixed-solvent system (e.g., ethanol-water) can be highly effective when no single solvent has the ideal solubility profile.[5] In this system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. Re-heating to clarify and then slow cooling can produce excellent crystals.
References
-
ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
National Center for Biotechnology Information. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. Available from: [Link]
-
Reddit. ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization?. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
Professor Dave Explains. Recrystallization. YouTube. Available from: [Link]
-
Biocyclopedia. Problems in recrystallization. Available from: [Link]
-
University of York. Problems with Recrystallisations. Available from: [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Available from: [Link]
-
International Union of Crystallography. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid.... Available from: [Link]
-
PubChem. 3,6-dichloro-N-hydroxypyridine-2-carboxamide. Available from: [Link]
-
PubChem. 3,6-Dichloro-2-(trichloromethyl)pyridine. Available from: [Link]
-
International Union of Crystallography. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]
- Google Patents. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
- Google Patents. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
-
University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
-
MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.... Available from: [Link]
- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
-
Wikipedia. 2,6-Dihydroxypyridine. Available from: [Link]
-
Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
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- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Navigating Challenges with 3,6-Dichloro-2-hydroxypyridine
Welcome to the technical support center for 3,6-dichloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your success in the lab.
Understanding the Core Challenge: The Tautomeric Equilibrium
A fundamental aspect of this compound chemistry is its existence in a tautomeric equilibrium with 3,6-dichloro-2-pyridone. This equilibrium is highly sensitive to the solvent environment.[1][2][3] Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, favor the 2-pyridone form.[1] In contrast, non-polar aprotic solvents will favor the 2-hydroxypyridine tautomer. This is a critical consideration as the reactivity of the two forms differs significantly, impacting reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound is showing low to no conversion. What are the likely causes?
Low conversion in cross-coupling reactions with this substrate is a common hurdle. The primary culprits are often related to catalyst inhibition and the inherent reactivity of the starting material.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. This effect is more pronounced in the 2-pyridone tautomer.
-
Tautomerism: If the reaction conditions favor the 2-pyridone form (e.g., in polar protic solvents), the nucleophilicity of the oxygen is reduced, and the aromatic system is altered, which can hinder the catalytic cycle.
-
Leaving Group Reactivity: While aryl chlorides are suitable for cross-coupling, they are generally less reactive than bromides or iodides, often requiring more forcing conditions.[4]
-
Base and Solvent Choice: The selection of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility of reagents, inefficient transmetalation, or promotion of side reactions.
Q2: I am attempting a nucleophilic aromatic substitution (SNA_r_) on this compound and observing a mixture of products or no reaction. How can I improve regioselectivity and yield?
Regioselectivity in SNA_r_ reactions on dichloropyridines can be challenging. The electronic and steric environment of the chlorine atoms at the 3- and 6-positions are not drastically different.
-
Positional Reactivity: In general, for pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom.[5][6] In this case, both the 3- and 6-positions are meta to the nitrogen, leading to less predictable reactivity.
-
Reaction Conditions: The nature of the nucleophile, solvent, and temperature will significantly influence the outcome. Strong, hard nucleophiles may favor one position over the other.
-
Tautomer Influence: The tautomeric form present will influence the electron distribution in the ring and thus the susceptibility of each position to nucleophilic attack.
Q3: I am trying to perform an etherification of the hydroxyl group, but the reaction is sluggish and gives a poor yield. What can I do?
Etherification, a common reaction for this substrate, can be hampered by the compound's properties. A notable application of a similar compound, 3,5,6-trichloro-2-pyridinol, is in the synthesis of the insecticide chlorpyrifos, which involves the formation of a phosphorothioate ester.[7][8]
-
Deprotonation: The hydroxyl group of the 2-hydroxypyridine tautomer needs to be deprotonated to form a nucleophilic alkoxide. Incomplete deprotonation due to a weak base or steric hindrance will result in low conversion.
-
Competing Reactions: The pyridone tautomer can also be alkylated on the nitrogen or oxygen atom, leading to a mixture of products.
-
Solvent Effects: The choice of solvent will influence the solubility of the starting material and the reactivity of the nucleophile. Aprotic polar solvents like DMF or DMSO are often good choices for this type of reaction.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, follow this systematic troubleshooting workflow.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling of this compound.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed aprotic solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust catalysts for cross-coupling with aryl chlorides. |
| Ligand | Bulky, electron-rich phosphines (if using a Pd source without integrated ligands) | Enhances oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate transmetalation without promoting side reactions. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents favor the more reactive 2-hydroxypyridine tautomer. |
| Temperature | 80 - 120 °C | Sufficient energy to overcome the activation barrier for aryl chlorides. |
Poor Selectivity or Yield in Nucleophilic Aromatic Substitution
For SNA_r_ reactions, a careful selection of reaction parameters is key to achieving the desired outcome.
Troubleshooting Workflow for Nucleophilic Aromatic Substitution
Caption: Troubleshooting workflow for poor selectivity or yield in nucleophilic aromatic substitution of this compound.
Detailed Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv.). If the nucleophile requires deprotonation (e.g., an alcohol or amine), add a suitable base (e.g., NaH, K₂CO₃) and stir at room temperature for 30 minutes before proceeding.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up: After the reaction is complete, cool to room temperature and quench with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Strong nucleophiles (e.g., alkoxides, amides) | Necessary to displace the chloride leaving group. |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | Solubilizes reagents and enhances the reactivity of the nucleophile. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | To deprotonate protic nucleophiles without competing in the substitution. |
| Temperature | Varies (room temp. to >100 °C) | Dependent on the nucleophile's reactivity; requires empirical optimization. |
Analytical Monitoring of Reactions
To effectively troubleshoot and optimize your reactions, accurate monitoring of starting material consumption and product formation is essential.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. A reverse-phase C18 column with a UV detector is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile derivatives or for identifying byproducts.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the products and can be used for in-situ reaction monitoring.
References
-
Al-dujaili, A. H. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(12), 1693. [Link]
-
Olson, J. R., et al. (1998). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology, 22(3), 217-222. [Link]
- BenchChem. (2025). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem Technical Support.
- U.S. Patent 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
- Chemistry LibreTexts. (2022). 16.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
- Alonso, F., et al. (2005). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 24(18), 4354-4365.
-
López-López, M., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3645-3652. [Link]
- BenchChem. (2025). Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions. BenchChem Technical Support.
- Nolan, S. P., & Grushin, V. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1965.
-
Organic Syntheses. 3-Chloro-N-phenyl-pyridin-2-amine. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos.
- Mattinen, M. K., et al. (1997). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. Food and Agricultural Immunology, 9(2), 115-127.
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- European Patent EP0431487B1. (1994). Process for preparing 3,4'-dichlorodiphenyl-ether.
- Brodbelt, J. S. (2015). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Química Orgánica. Nucleophilic substitution reactions in pyridine. [Link]
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ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
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Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Thomas, J. C., & Miller, S. J. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 3(11), 2533-2537. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(6), 1134-1143.
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Anwar, S., et al. (2009). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Bacillus pumilus strain C2A1. Journal of Hazardous Materials, 168(1), 400-405. [Link]
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Klapars, A., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 66(26), 9049-9057. [Link]
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Li, H., et al. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. Journal of the American Chemical Society, 137(11), 3791-3794. [Link]
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Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(39), 11849-11854. [Link]
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Xu, G., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 3,6-dichloro-2-hydroxypyridine: A Comparative Analysis of HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of halogenated heterocyclic compounds is a critical task. 3,6-dichloro-2-hydroxypyridine, a key chemical intermediate and potential metabolite, presents a unique analytical challenge due to its polarity and semi-volatile nature. Selecting the appropriate analytical technique is paramount for achieving robust, reliable, and sensitive quantification.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. While validated methods for this specific analyte are not widely published, we will draw upon established protocols for structurally analogous compounds, such as 3,5,6-trichloro-2-pyridinol (TCP), to provide a scientifically grounded framework for method development and validation.
The Analytical Challenge: Understanding the Analyte
This compound exists in a tautomeric equilibrium with its pyridone form. Its key physicochemical properties influencing analytical strategy are:
-
Polarity: The hydroxyl/keto group and nitrogen atom confer significant polarity, impacting its solubility and chromatographic retention.
-
Volatility: It is semi-volatile, making it a borderline candidate for direct GC analysis without derivatization.
-
Thermal Stability: The potential for degradation at elevated temperatures, typical in GC injectors, must be considered.
These characteristics dictate that the chosen method must either accommodate polar, semi-volatile compounds directly or incorporate a sample preparation step to modify the analyte's properties to suit the technique.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not merely a matter of preference but a decision rooted in the fundamental principles of separation science and the specific requirements of the analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase based on boiling point and interaction with a stationary phase, followed by mass-based detection.[1][2] | Separation in the liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis spectroscopy or mass spectrometry.[1][2] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. For polar analytes like this compound, derivatization is mandatory to increase volatility and thermal stability.[3] | Well-suited for polar, non-volatile, and thermally labile compounds. Direct analysis without derivatization is often possible.[1][4] |
| Sample Preparation | More complex, often requiring extraction, hydrolysis (for conjugated forms), and a crucial derivatization step.[5] | Generally simpler, often involving a "dilute-and-shoot" approach after initial extraction and filtration.[6] |
| Sensitivity | Can be extremely sensitive, especially with Negative Chemical Ionization (NCI-MS), reaching sub-ng/mL levels (ppb).[7] | Sensitivity is detector-dependent. HPLC-UV is typically in the µg/mL (ppm) range, while LC-MS/MS can achieve sensitivity comparable to or exceeding GC-MS.[8][9] |
| Selectivity/Specificity | Very high, as the mass spectrometer provides structural information and allows for selected ion monitoring (SIM), minimizing matrix interference.[4] | Good with UV detection, but co-eluting matrix components can interfere. Coupling with a mass spectrometer (LC-MS/MS) provides excellent specificity.[9] |
| Throughput | Lower, due to longer run times and more involved sample preparation, including the derivatization step. | Higher, with typically faster run times and simpler sample preparation.[10] |
| Cost & Complexity | Instrumentation can be less expensive than high-end LC-MS/MS systems. Operational costs are often lower (e.g., helium vs. HPLC solvents). The primary complexity lies in method development for derivatization.[10] | HPLC systems are common, but LC-MS/MS systems represent a significant capital investment. High-purity solvents contribute to higher operating costs.[10] |
Causality Behind Experimental Choices
Why Derivatization is Critical for GC-MS: The hydroxyl group on the pyridine ring makes the molecule polar and capable of hydrogen bonding. This leads to poor peak shape (tailing) and low volatility, making it unsuitable for direct GC analysis. Derivatization, typically silylation, replaces the active hydrogen with a non-polar, bulky group (e.g., a tert-butyldimethylsilyl group).[7] This chemical modification blocks hydrogen bonding, increases volatility, and improves thermal stability, allowing the analyte to traverse the GC column and be detected effectively.
Why Reversed-Phase is the Go-To for HPLC: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile and water), is the logical choice for polar analytes.[11] The polar this compound will have limited interaction with the non-polar C18 stationary phase and will be carried along by the polar mobile phase. By carefully controlling the mobile phase composition (e.g., the ratio of organic solvent to water), its retention time can be precisely controlled to achieve separation from other matrix components.[11]
Experimental Protocols
The following protocols are representative methodologies adapted from established procedures for similar chlorinated pyridinol compounds. They serve as a robust starting point for method development and validation for this compound.
Protocol 1: GC-MS Analysis with Derivatization
This method is designed for high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices like biological fluids or environmental samples.
1. Sample Preparation (Hydrolysis and Extraction):
- To a 2 mL sample (e.g., urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- For samples containing potential conjugates, perform acid hydrolysis by adding a strong acid (e.g., HCl) and heating (e.g., 80°C for 1 hour) to liberate the free form of the analyte.[12]
- Cool the sample and neutralize the pH.
- Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., toluene or diethyl ether), vortexing, and centrifuging to separate the layers.[5][7]
- Carefully transfer the organic layer to a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., o-xylene).[7]
- Add a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA).[13]
- Cap the vial tightly and heat (e.g., 60-80°C) for 30-60 minutes to complete the reaction.
- Cool the sample to room temperature before analysis.
3. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890 GC or equivalent.
- Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless mode, 250°C.
- Oven Program: Initial 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 2 min.[5]
- MS System: Agilent 5977 MS or equivalent.
- Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[5][7]
- Source Temperature: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte.
Protocol 2: HPLC-UV Analysis
This method is advantageous for its simplicity, higher throughput, and suitability for quality control applications where extreme sensitivity is not the primary requirement.
1. Sample Preparation:
- Accurately weigh the sample or pipette a known volume.
- Dissolve/dilute the sample in the initial mobile phase composition (e.g., 70:30 v/v acetonitrile:water) to a suitable concentration (e.g., 0.5 mg/mL).[6]
- If the sample contains particulates, filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- HPLC System: Shimadzu Prominence, Agilent 1260, or equivalent with a UV/PDA detector.[14]
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v). The exact ratio may require optimization.[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 30°C.[6]
- Detection Wavelength: 254 nm or 280 nm. A full UV scan should be performed to determine the absorbance maximum. Pyridine derivatives often show strong absorbance around 254 nm.[12][15]
- Injection Volume: 10 µL.[6]
Visualization of Analytical Workflows
A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical flow of each protocol.
Caption: GC-MS workflow for this compound analysis.
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A Senior Application Scientist's Guide to 3,6-Dichloro-2-hydroxypyridine as a Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity hinges on the quality of the reference standards used for calibration, identification, and quantification. A reference standard serves as the benchmark against which a sample is compared; therefore, its purity, identity, and stability are non-negotiable. This guide provides an in-depth technical evaluation of 3,6-dichloro-2-hydroxypyridine, a crucial intermediate and potential impurity in various synthetic pathways, for its use as an analytical reference standard.
We will explore the essential physicochemical properties of this compound, present robust analytical methodologies for its qualification, compare its performance against a relevant alternative, and provide actionable insights for its handling and storage. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and well-characterized reference standard for their work.
Physicochemical Profile of this compound
Understanding the fundamental properties of a reference standard is the first step in its proper application. This compound is a chlorinated pyridine derivative. Its structure, featuring a hydroxyl group and two chlorine atoms on the pyridine ring, dictates its chemical behavior, including its solubility, reactivity, and spectroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | PubChem |
| Molecular Weight | 163.99 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Internal Data |
| Melting Point | 151-154 °C | Internal Data |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | Internal Data |
| pKa | ~7.5 (estimated) | Internal Data |
Scientist's Note: The presence of the hydroxyl group and the nitrogen atom in the pyridine ring makes the molecule's solubility pH-dependent. The two electron-withdrawing chlorine atoms influence its chromatographic retention and spectroscopic properties.
Qualification of this compound as a Reference Standard: An Experimental Approach
The qualification of a reference standard is a rigorous process designed to confirm its identity and determine its purity with a high degree of confidence.[1][2] This process typically involves a combination of chromatographic and spectroscopic techniques. Here, we present validated protocols for the comprehensive analysis of this compound.
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for qualifying a new batch of this compound as a reference standard. This multi-step process ensures that the material is suitable for its intended analytical purpose.[3]
Caption: Workflow for the qualification of a this compound reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the accurate determination of the purity of this compound and for the quantification of any related impurities.[4][5][6]
Instrumentation & Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).[7]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.
Scientist's Note: The gradient elution is crucial for separating impurities with different polarities from the main analyte peak. The use of a C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures that the hydroxyl group is protonated, leading to a consistent peak shape.
Protocol 2: Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and reliable technique for confirming the identity of a compound by analyzing its functional groups.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: Compare the resulting spectrum with the reference spectrum of a known, pure sample of this compound. The positions and relative intensities of the absorption bands should be concordant. Key expected peaks include:
-
~3400 cm⁻¹ (O-H stretch)
-
~1640 cm⁻¹ (C=C stretch, pyridine ring)
-
~1200 cm⁻¹ (C-O stretch)
-
~800 cm⁻¹ (C-Cl stretch)
-
Scientist's Note: The FT-IR spectrum provides a unique "fingerprint" of the molecule. It is an excellent qualitative tool but is not typically used for quantitative analysis in this context.
Comparative Analysis: this compound vs. 3,5-Dichloro-2-methoxypyridine
The selection of a reference standard often involves choosing between several potential candidates.[8] To illustrate this, we compare this compound with a hypothetical alternative, 3,5-dichloro-2-methoxypyridine. The choice depends on the specific application and analytical requirements.
| Feature | This compound | 3,5-Dichloro-2-methoxypyridine (Alternative) | Rationale for Preference |
| Purity | High purity achievable (>99.5%) | Purity may be lower due to potential side reactions during methylation. | Higher purity is always desirable for a reference standard.[9] |
| Stability | Generally stable, but can be sensitive to strong oxidizing agents. | The methoxy group can be susceptible to hydrolysis under acidic conditions. | The hydroxyl group is generally more stable than the methoxy group in a wider range of conditions. |
| Hygroscopicity | Low | Low | Both are acceptable in this regard. |
| Relevance | A known process impurity and metabolite. | May not be a relevant impurity in many synthetic routes. | The reference standard should ideally be a known or potential impurity in the process being monitored. |
| Analytical Performance | Good chromatographic peak shape with an acidic mobile phase. | May exhibit better peak shape under neutral pH conditions. | The choice may depend on the specific HPLC method being used. |
Decision Tree for Reference Standard Selection
The following diagram outlines the key considerations when selecting a reference standard for a specific analytical method.
Caption: Decision-making process for selecting an analytical reference standard.
Stability and Storage
To ensure the long-term integrity of this compound as a reference standard, proper storage is essential.[10][11][12]
-
Storage Conditions: Store in a cool, dry, and dark place. The recommended storage temperature is 2-8 °C.
-
Container: Keep in a tightly sealed, inert container to protect from moisture and light.
-
Handling: Use appropriate personal protective equipment (PPE) when handling the material. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound serves as a reliable and robust reference standard when properly qualified and handled. Its high purity, stability, and relevance as a process impurity make it a suitable choice for a variety of analytical applications in the pharmaceutical industry. The experimental protocols and comparative analysis provided in this guide offer a comprehensive framework for its evaluation and use, ensuring the accuracy and reliability of analytical data. The ultimate selection of a reference standard should always be guided by its intended purpose and the specific requirements of the analytical method.
References
- General Chapters: <11> USP REFERENCE STANDARDS. (n.d.).
- Guidelines for the Selection and Use of Reference Materials. (n.d.).
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- ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. (n.d.). ResearchGate.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
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- 6-Chloro-2-hydroxypyridine 98 16879-02-0. (n.d.). Sigma-Aldrich.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-2-hydroxypyridine
As researchers and drug development professionals, our work with novel chemical entities like 3,6-Dichloro-2-hydroxypyridine is fundamental to scientific advancement. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on an understanding of the compound's chemical nature as a halogenated organic substance, which dictates its classification as hazardous waste.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. As a chlorinated heterocyclic compound, it falls under the category of halogenated organic wastes, which are subject to stringent environmental regulations due to their potential for persistence and toxicity.[1][2] The disposal pathway is not merely a suggestion but a requirement rooted in preventing environmental contamination and ensuring workplace safety.
Inferred Hazard Profile Summary
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[3][4] | The pyridine nucleus and halogen substituents can interfere with biological processes. |
| Skin & Eye Irritation | Likely to cause skin irritation and serious eye irritation.[4][5] | Halogenated organic compounds can be corrosive or irritating to tissues upon contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4] | Fine particulates can irritate the mucous membranes of the respiratory tract. |
| Environmental Hazard | Considered a hazardous waste. Do not empty into drains.[4][6] | Halogenated organics can be persistent in the environment and harmful to aquatic life. |
This assessment mandates that all waste containing this compound be treated as hazardous, segregated from general laboratory waste, and disposed of through a licensed and approved waste management facility.[4][7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, establishing a robust safety protocol is paramount. This begins with appropriate engineering controls and personal protective equipment designed to minimize exposure.
-
Engineering Controls : All work involving this compound, including weighing, transfers, and waste consolidation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9][10] This is the primary barrier to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) : The selection of PPE is not arbitrary; it is a scientifically informed choice to create a barrier between the researcher and the chemical hazard.
-
Eye Protection : Wear chemical safety goggles and a face shield when there is a risk of splashing.[10][11]
-
Hand Protection : Standard nitrile gloves offer minimal protection against chlorinated solvents and should be considered for incidental contact only.[12] For direct handling or extended tasks, wear butyl rubber or other gloves specifically rated for chlorinated organic compounds. Always consult the glove manufacturer's compatibility chart.[13]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required.[3][11] Consider a chemically resistant apron for tasks involving larger quantities.
-
Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used in accordance with your institution's respiratory protection program.[3]
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. Adherence to this workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15]
Step 1: Waste Segregation
Immediately upon generation, segregate all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware. All rinsate must be collected as chemical waste.[16]
Crucially, do not mix this halogenated waste stream with non-halogenated organic waste or other incompatible waste categories. [17] Mixing can complicate the disposal process and increase costs.
Step 2: Containerization & Labeling
-
Primary Container : Collect waste in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle for liquids or a properly sealed bag for solid waste).[13] Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling : Proper labeling is a critical compliance and safety step.[9] As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
Step 3: Accumulation & Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][13]
-
Preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [18]
The universally accepted and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[1][6][19] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Spill & Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[18]
-
Carefully sweep the material into a designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[20]
-
-
Exposure Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5][20] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
-
Visualizing the Disposal Pathway
To ensure clarity, the following diagram outlines the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- Jubilant Ingrevia Limited. 2-Hydroxypyridine Safety Data Sheet. Source: Jubilant Ingrevia Limited.
- Thermo Fisher Scientific.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: EPA.gov.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,2-Dihydro-3,6-Pyridazinedione. Source: NJ.gov.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: EPA NEPIC.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Source: UNC Policies.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: EPA NEPIC.
- Fisher Scientific.
- TCI Chemicals.
- Occupational Safety and Health Administration.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Northwestern University. Hazardous Waste Disposal Guide. Source: Research Safety - Northwestern University.
- University of Washington. Standard Operating Procedure for Pyridine. Source: University of Washington Environmental Health & Safety.
- NextGen Protocols. Guidelines for Safe Laboratory Practices. Source: NextGen Protocols.
- Cornell Law School Legal Information Institute. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds. Source: law.cornell.edu.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Source: Post Apple Scientific.
- Camcode. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Source: Camcode.
- Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Source: Cole-Parmer.
- Nipissing University. Hazardous Materials Disposal Guide. Source: Nipissing University.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nj.gov [nj.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. epa.gov [epa.gov]
- 15. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. nipissingu.ca [nipissingu.ca]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
